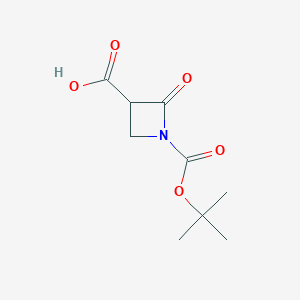
1-Boc-2-oxo-azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-2-oxo-azetidine-3-carboxylic acid is a compound with the molecular formula C9H13NO5 and a molecular weight of 215.2 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxo group at the second position, and a carboxylic acid group at the third position of the azetidine ring. This compound is widely used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Boc-2-oxo-azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the azetidine ring.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1-Boc-2-oxo-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Reduction Reactions: The oxo group at the second position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction of the oxo group can yield a hydroxyl derivative .
Applications De Recherche Scientifique
1-Boc-2-oxo-azetidine-3-carboxylic acid has numerous applications in scientific research, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds, including enzyme inhibitors and receptor modulators.
Peptide Synthesis: The Boc protecting group makes it useful in solid-phase peptide synthesis, where it helps protect the nitrogen atom during the coupling reactions.
Mécanisme D'action
The mechanism of action of 1-Boc-2-oxo-azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can interact with the enzyme’s active site . The oxo group and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with the enzyme, enhancing the binding affinity .
Comparaison Avec Des Composés Similaires
1-Boc-2-oxo-azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Boc-azetidine-3-carboxylic acid: This compound lacks the oxo group at the second position, making it less reactive in certain chemical transformations.
1-Boc-3-aminomethyl-azetidine: This compound has an aminomethyl group at the third position instead of a carboxylic acid group, which alters its reactivity and applications.
1-Boc-3-azetidinone: This compound has a carbonyl group at the third position, making it more reactive in nucleophilic addition reactions.
The uniqueness of this compound lies in its combination of the Boc protecting group, the oxo group, and the carboxylic acid group, which together confer distinct reactivity and versatility in various chemical transformations .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxoazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)15-8(14)10-4-5(6(10)11)7(12)13/h5H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFPPTCCCBDDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
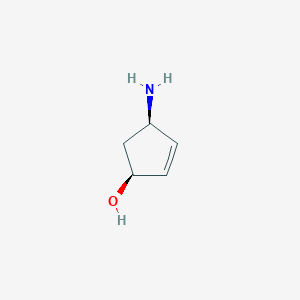
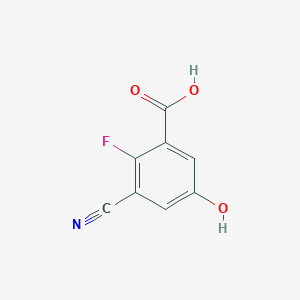

![(R)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B8211178.png)

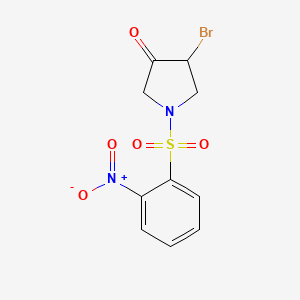

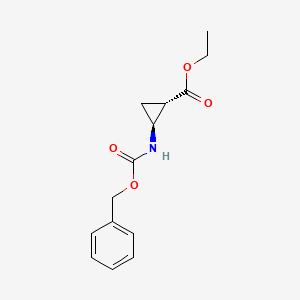
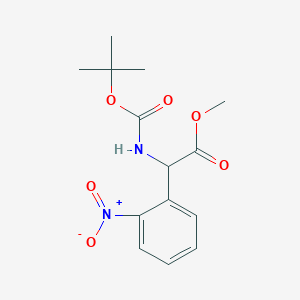

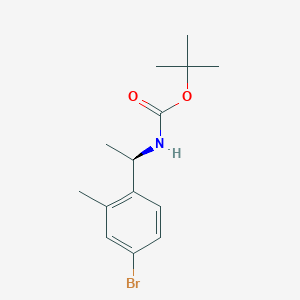
![4-Methoxy-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8211248.png)
![4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8211255.png)
![4-Oxo-4,5-dihydro-furo[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B8211269.png)
